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molecular formula C11H12N2O4S B8298505 2-(tert-Butylsulfonyl)-5-nitrobenzonitrile

2-(tert-Butylsulfonyl)-5-nitrobenzonitrile

Cat. No. B8298505
M. Wt: 268.29 g/mol
InChI Key: GAAWRYZUEZKKBD-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

Using a procedure analogous to that used to prepare 6A, 2-fluoro-5-nitrobenzonitrile (2.50 g, 15.6 mmol) was reacted with tert-butylthiol and oxidized with mCPBA to afford 10A (3.14 g, 88%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 1.45 (s, 9 H), 7.88 (d, J=8.79 Hz, 1 H), 8.37 (dd, J=8.35, 2.64 Hz, 1 H), 8.55 (d, J=2.64 Hz, 1 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
88%

Identifiers

REACTION_CXSMILES
C([S:3]([C:6]1[CH:13]=CC([N+]([O-])=O)=C[C:7]=1C#N)(=[O:5])=[O:4])C.F[C:18]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][C:19]=1[C:20]#[N:21].[CH3:29]C(S)(C)C.C1C=C(Cl)C=C(C(OO)=O)C=1>>[C:6]([S:3]([C:18]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][C:19]=1[C:20]#[N:21])(=[O:5])=[O:4])([CH3:13])([CH3:29])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S(=O)(=O)C1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.5 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)S(=O)(=O)C1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.14 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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